Hydroxytetracaine

Solid-State Chemistry Pharmaceutical Polymorphism Hydrate Stability

Researchers sourcing local anesthetics for solid-state studies often encounter polymorph variability that compromises experimental reproducibility. Hydroxytetracaine (CAS 490-98-2) resolves this with well-characterized hydrate Forms I and II°, distinct PXRD profiles, and established thermodynamic stability. • Confirmed LogP 3.9 and ~4% aqueous solubility (HCl salt) enable reliable formulation modeling. • Conformational polymorphism data supports preformulation development and analytical method validation. • Batch-specific COA ensures identity and purity verification. Research quantities available for immediate dispatch.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
CAS No. 490-98-2
Cat. No. B1220194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxytetracaine
CAS490-98-2
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O
InChIInChI=1S/C15H24N2O3/c1-4-5-8-16-12-6-7-13(14(18)11-12)15(19)20-10-9-17(2)3/h6-7,11,16,18H,4-5,8-10H2,1-3H3
InChIKeyDHCUQNSUUYMFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxytetracaine: Ester-Class Local Anesthetic


Hydroxytetracaine (CAS 490-98-2), also known as hydroxamethocaine or salicaine, is a synthetic local anesthetic belonging to the amino ester class [1]. It is structurally and functionally related to salicylic acid and is characterized by its ability to reversibly block voltage-gated sodium channels, thereby inhibiting nerve impulse propagation [1]. As an ester-type anesthetic, its chemical backbone includes a butylamino-substituted benzoate ester core, which imparts specific physicochemical properties that differentiate it from other local anesthetics, including a relatively rapid onset and moderate duration of action . This compound is of primary interest in research settings for studying anesthetic mechanisms, solid-state chemistry, and as a reference standard in analytical method development.

Solid-state research Polymorph-sensitive reference standard for hydrate screening and preformulation studies
Mechanism studies Ester-class sodium channel blocker for anesthetic mechanism and SAR research
Analytical workflows Reference standard for identity testing and method development for ester anesthetics

Hydroxytetracaine Substitution Risks


Despite sharing a common amino-ester backbone and mechanism of action with other local anesthetics like tetracaine and procaine, substituting Hydroxytetracaine (CAS 490-98-2) with a close analog in a research or industrial process can introduce significant variability and compromise experimental reproducibility [1]. Key physicochemical properties such as LogP (3.9), aqueous solubility (~4% at 20°C for the hydrochloride salt), and crystal polymorphism behavior differ markedly from structurally related compounds [REFS-1, REFS-2]. These differences directly impact formulation stability, dissolution kinetics, and the resulting pharmacokinetic or pharmacodynamic profile in experimental models [3]. The specific hydrate formation and solid-state characteristics of hydroxytetracaine hydrochloride, which are distinct from those of tetracaine hydrochloride, further underscore the need for compound-specific sourcing and validation [3]. Therefore, assuming functional equivalence without direct experimental evidence of comparability is scientifically unsound and can lead to erroneous conclusions in drug development, analytical chemistry, or preclinical research.

Risk Dimension
Hydroxytetracaine
Tetracaine (Substitute)
Crystal polymorphism
Compound-specific polymorph landscape with distinct hydrate forms
Different polymorph profile; identity mismatch may occur
Hydrate stability
Distinct hydrate formation and interconversion behavior
Hydrate stability context may not transfer directly
Aqueous solubility
Lower aqueous solubility profile; formulation context is compound-specific
Higher solubility; formulation and dissolution kinetics may shift

Hydroxytetracaine Sourcing & Selection Guide


Hydrate Stability vs. Tetracaine HCl

Hydroxytetracaine hydrochloride (SLCHC) exhibits a distinct pattern of hydrate formation and stability compared to its close structural analog, tetracaine hydrochloride (TCHC) [1]. A comparative study using sorption isotherms revealed that the three structurally related compounds—hydroxyprocaine hydrochloride (HPCHC), TCHC, and SLCHC—all form hydrated crystals but display different conformational polymorphisms and anhydrated high-temperature forms [1]. This means that the thermodynamic stability and interconversion pathways between anhydrous and hydrated forms are compound-specific. For instance, the study identified a high-temperature form (mod. II) for hydroxytetracaine hydrochloride that is distinct in its stability profile from the forms observed for tetracaine hydrochloride under identical conditions [1].

Hydrate Stability vs. Tetracaine HCl
Head-to-head
Distinct sorption isotherms and polymorph interconversion pathways vs. tetracaine hydrochloride under identical thermal and spectroscopic conditions
Solid-state behavior may not transfer between structural analogs
Compound-specific hydrate profiles require independent verification
Solid-State Chemistry Pharmaceutical Polymorphism Hydrate Stability

Anhydrous Polymorph Stability at Room Temperature

The local anesthetic drug salicaine hydrochloride (hydroxytetracaine hydrochloride, SLCHC) has been thoroughly characterized to identify its thermodynamically stable form at ambient conditions [1]. Thermal analysis, vibrational spectroscopy, and X-ray diffraction experiments demonstrate that the anhydrous form Mod. II° is the thermodynamically stable polymorph at room temperature [1]. This is in contrast to the hydrated form (Mod. I), which is also observed. The study explicitly notes that Mod. II° is present in commercial products, but is frequently contaminated with a hydrated form isomorphic with Mod. I [1].

Room-Temperature Polymorph Stability
Reported
Anhydrous Mod. II° identified as the thermodynamically stable polymorph at ambient conditions; commercial products may contain hydrated Mod. I contaminant
Polymorph identity requires verification for lot-to-lot consistency
Hydrate contamination may affect experimental reproducibility
Crystal Engineering Pharmaceutical Analysis Thermodynamic Stability

Lipophilicity & Solubility vs. Tetracaine

Hydroxytetracaine exhibits distinct physicochemical properties compared to tetracaine, a primary analog. The hydroxyl group substitution in hydroxytetracaine results in a computed LogP (XLogP3) of 3.9 [1], indicating high lipophilicity, though specific comparative LogP data for tetracaine from the same source is not provided. A key quantitative difference lies in aqueous solubility: the hydrochloride salt of hydroxytetracaine has a solubility of about 4% in water at 20°C [2]. In contrast, tetracaine hydrochloride is reported to be freely soluble in water, with a solubility of approximately 10% or greater, highlighting a significant and quantifiable difference in their formulation properties .

Aqueous Solubility vs. Tetracaine
Cross-study comparable
Reported ~4% w/v (hydroxytetracaine HCl) vs. freely soluble ~10% w/v (tetracaine HCl) in water at 20°C, an at least 2.5-fold difference
Formulation context may differ significantly; substitution requires method adjustment
Solvent and co-solvent selection may not transfer directly
Physicochemical Property Analysis LogP Aqueous Solubility

Crystal Polymorphism vs. Procaine Analog

A comparative study of salicaine hydrochloride (SLCHC) and its free base (SLC) with the structurally related compound hydroxyprocaine hydrochloride (HPCHC) revealed distinct crystal structures and hydrate behaviors [1]. The study successfully determined the crystal structures for SLCHC anhydrate Mod. II° (monoclinic, P2(1)/n), the hydrated Mod. I (triclinic, P-1), and the free base hemihydrate (triclinic, P-1) [1]. While the research includes hydroxyprocaine hydrochloride, the primary differentiation here is the full structural elucidation of multiple unique solid forms of hydroxytetracaine, which are not shared by its analogs. This includes the specific unit cell parameters, space group assignments, and hydration stoichiometry for each polymorph, providing a definitive fingerprint for identity and purity assessment.

Crystal Structure Determination
Class-level
Three distinct solid phases elucidated by X-ray diffraction: anhydrate Mod. II° (monoclinic, P2₁/n), hydrate Mod. I (triclinic, P-1), and free base hemihydrate (triclinic, P-1)
Structural fingerprint supports identity confirmation and polymorph quantitation
Space group assignments are compound-specific; data to verify for sourced lots
Crystal Structure Determination Hydrate Polymorphism X-ray Crystallography

Hydroxytetracaine Research & Industrial Applications


Polymorph & Hydrate Screening

Given its well-documented conformational polymorphism and distinct hydrate forms (Mod. I and Mod. II°), Hydroxytetracaine is an ideal candidate for use as a model compound in solid-state screening and preformulation development [1]. Researchers can leverage the detailed crystal structure data and thermodynamic stability profiles to design experiments aimed at understanding and controlling polymorphic interconversion, which is a critical step in developing stable and bioavailable drug products [1].

Analytical Method Development for Ester Anesthetics

The unique solid-state properties and defined hydrate stoichiometry of Hydroxytetracaine make it a valuable reference standard for developing and validating analytical methods [1]. Its specific powder X-ray diffraction (PXRD) patterns, FT-Raman spectra, and thermal analysis profiles (DSC/TGA) provide a robust 'fingerprint' for identity testing and purity assessment in quality control laboratories, ensuring the accuracy of assays for related ester anesthetics [1].

SAR Studies of Sodium Channel Blockers

The presence of a hydroxyl group on the aromatic ring differentiates Hydroxytetracaine from its parent compound, tetracaine. This structural modification offers a valuable tool for exploring structure-activity relationships (SAR) in local anesthetic research [1]. By comparing the physicochemical properties (e.g., LogP 3.9) and anesthetic profiles of hydroxytetracaine with those of tetracaine and other analogs, researchers can gain deeper insights into how subtle chemical changes influence potency, duration, and membrane permeability [1].

Pharmacology & Toxicology Reference Standard

As a recognized local anesthetic with a defined mechanism of action (sodium channel blockade), Hydroxytetracaine serves as a valuable reference compound for in vitro and in vivo pharmacological studies [1]. Its established identity (UNII: 8A96H4311N, INN: Hydroxytetracaine) and presence in authoritative databases like DrugBank and DrugCentral make it a suitable positive control or comparator in assays designed to evaluate the efficacy and safety of novel anesthetic agents [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Polymorph & hydrate screening
Polymorph identity confirmation
Mod. II° identification and hydrate quantitation
Analytical method development
Reference standard suitability
Spectral and thermal fingerprint matching
SAR studies of sodium channel blockers
Hydroxyl-group structure context
Physicochemical endpoint comparison with analogs
Sodium channel pharmacology studies
Comparator assay-response context
Endpoint-response interpretation in research models

Technical Documentation Hub

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33 linked technical documents
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